methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, dichlorophenyl group, and trifluoromethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the dichlorophenyl and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be used to study enzyme interactions, cellular pathways, and potential therapeutic effects. Its structural features make it a valuable tool for probing biological systems.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may investigate its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.
Industry
In the industrial sector, the compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties may offer advantages in specific applications, such as improved stability or enhanced activity.
Mechanism of Action
The mechanism of action of methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or cellular pathways. The compound’s structure allows it to bind to specific sites, modulating biological activity and eliciting desired effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives, dichlorophenyl compounds, and trifluoromethyl-containing molecules. Examples include:
- Methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- 2,4-Dichlorophenyl pyrrole derivatives
- Trifluoromethyl-substituted pyrroles
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and activity.
Properties
Molecular Formula |
C18H17Cl2F3N2O4 |
---|---|
Molecular Weight |
453.2 g/mol |
IUPAC Name |
methyl 4-[(2,4-dichlorobenzoyl)amino]-2-methyl-5-oxo-1-propan-2-yl-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H17Cl2F3N2O4/c1-8(2)25-9(3)13(15(27)29-4)17(16(25)28,18(21,22)23)24-14(26)11-6-5-10(19)7-12(11)20/h5-8H,1-4H3,(H,24,26) |
InChI Key |
WVEHDXZTRKWFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1C(C)C)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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